2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
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Overview
Description
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two potassium ions and a methylene bridge connecting two trichlorophenolate groups. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base, such as potassium hydroxide. The reaction proceeds through the formation of a methylene bridge between the two phenol groups, resulting in the final product. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is then purified through various techniques, such as crystallization or filtration, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The trichlorophenolate groups can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound has been studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context and application, but common targets include oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] include other phenolate derivatives and compounds with similar structural features, such as:
- Dipotassium 2,2’-methylenebis[4-chlorophenolate]
- Dipotassium 2,2’-methylenebis[3,5-dichlorophenolate]
- Dipotassium 2,2’-methylenebis[3,4,5-trichlorophenolate]
Uniqueness
What sets dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of three chlorine atoms on each phenol ring provides unique reactivity and stability, making it particularly useful in certain applications.
Biological Activity
2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt, commonly known as MBT, is a chlorinated phenolic compound with significant biological activity. This compound has garnered attention due to its applications in various fields, including agriculture as a pesticide and in industrial settings as a biocide. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.
- Chemical Formula : C14H8Cl6K2O4
- Molecular Weight : 485.1 g/mol
- CAS Number : 2033730
The biological activity of MBT is primarily attributed to its ability to disrupt cellular processes in microorganisms and plants. It acts by inhibiting key enzymatic pathways involved in cellular respiration and photosynthesis. The compound's chlorinated structure enhances its reactivity with biological macromolecules, leading to toxicity.
Biological Activity Overview
MBT exhibits a range of biological activities:
- Antimicrobial Activity : MBT has demonstrated effective antimicrobial properties against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations.
- Phytotoxicity : The compound is also known for its phytotoxic effects, impacting plant growth by inhibiting seed germination and root development. Research shows that exposure to MBT can lead to significant reductions in biomass and chlorophyll content in sensitive plant species.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Minnesota evaluated the antimicrobial efficacy of MBT against common foodborne pathogens. The results showed that MBT effectively reduced the bacterial load by over 90% at concentrations as low as 1 mg/L within 24 hours of exposure.
Pathogen | Initial Load (CFU/mL) | Load After Treatment (CFU/mL) | Reduction (%) |
---|---|---|---|
E. coli | 10^6 | 10^5 | 90 |
Staphylococcus aureus | 10^6 | 5 x 10^4 | 95 |
Case Study 2: Phytotoxic Effects on Crop Species
In another study focusing on agricultural impacts, the effects of MBT on wheat and soybean were assessed. The findings indicated that exposure to MBT resulted in a significant decrease in germination rates and overall plant health.
Crop Species | Control Germination (%) | Germination with MBT (%) | Biomass Reduction (%) |
---|---|---|---|
Wheat | 95 | 60 | 40 |
Soybean | 90 | 50 | 45 |
Environmental Impact
The persistence of MBT in soil and water systems raises concerns regarding its ecological impact. Studies indicate that MBT can bioaccumulate in aquatic organisms, leading to potential disruptions in food chains. Its degradation products may also pose additional risks.
Regulatory Status
Due to its biological activity and potential hazards, MBT is included in several chemical hazard lists. Regulatory agencies monitor its use in consumer products and agricultural applications to mitigate risks associated with exposure.
Properties
CAS No. |
85204-38-2 |
---|---|
Molecular Formula |
C13H4Cl6K2O2 |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI Key |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
Origin of Product |
United States |
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